![molecular formula C9H19N3O B2679112 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea CAS No. 1823318-72-4](/img/structure/B2679112.png)
3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can vary widely depending on the specific compound and conditions. For example, one reaction involved treating a compound with PhLi/CuCN in ethyl ether at 0ºC and left overnight at room temperature .Applications De Recherche Scientifique
Novel Phosphoranes and Urea Derivatives
Phosphoranes containing urea derivatives have been synthesized, showcasing the role of ureas in creating chemoselective reactions for producing imidazolidine compounds with potential applications in materials science and catalysis. This approach exemplifies urea's utility in facilitating selective chemical transformations (Afshar & Islami, 2009).
Anticancer Drug Intermediates
Urea compounds have been utilized as intermediates in the synthesis of small molecule anticancer drugs, demonstrating the significant role of ureas in pharmaceutical research. The high-yield synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea underlines the importance of ureas in the development of novel therapeutic agents (Zhang et al., 2019).
Hydrogel Formation and Rheology
Ureas have been employed to form hydrogels with varying rheological and morphological properties, influenced by the identity of anions. This application highlights urea's potential in designing materials with tunable physical properties for biomedical and environmental applications (Lloyd & Steed, 2011).
Synthesis and Characterization of Thiazolidinones
Ureas serve as precursors in the regioselective synthesis of thiazolidinones, showcasing their versatility in organic synthesis and the development of compounds with potential biological activities (Klika et al., 2002).
Genetic Engineering in Sake Yeast
In an effort to reduce carcinogenic compounds in sake, urea production was minimized through genetic engineering of sake yeast, illustrating urea's relevance in food science and safety (Kitamoto et al., 1991).
Acetylcholinesterase Inhibitors
Ureas have been explored as acetylcholinesterase inhibitors for their potential in treating neurological disorders, highlighting their importance in the development of new therapeutic strategies (Vidaluc et al., 1995).
Osmolyte Effects on Protein
The combination of urea and methylamines as osmolytes in certain organisms suggests a unique strategy for protein stabilization, underscoring urea's role in biochemical research and its implications for understanding cellular adaptation to environmental stress (Lin & Timasheff, 1994).
Safety And Hazards
Orientations Futures
The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This involves understanding the structure-activity relationship of the studied compounds and how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propriétés
IUPAC Name |
1-methyl-3-[2-(1-methylpyrrolidin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)11-6-5-8-4-3-7-12(8)2/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQSNSIYADIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1CCCN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

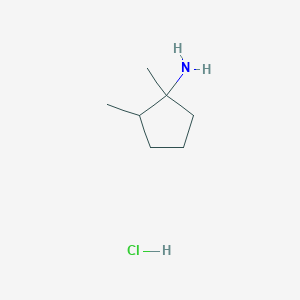

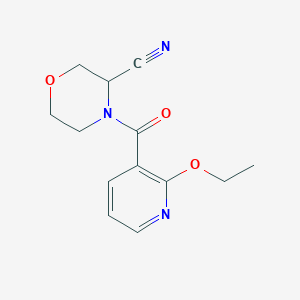
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B2679040.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)

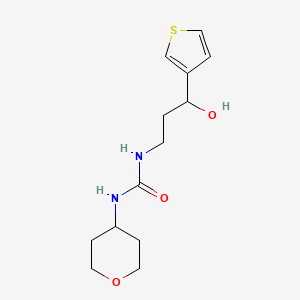
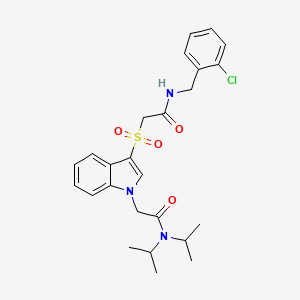
![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)
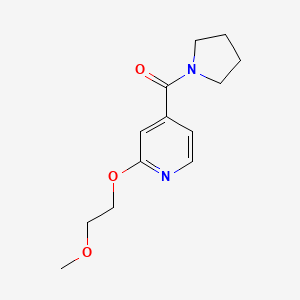
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)